5,6,7,8-Tetrahydronaphthalene-1-carbonitrile

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Researchers studying photochemical biradical generation or CYP/HDAC inhibition often face batch-to-batch variability in key substrates. This lot provides a consistent, high-purity foundation for reproducible results. - Proven photochemical precursor: acid-catalyzed biradical formation with acetonitrile. - Defined biological profile: HDAC IC50 = 1.612 μM; CYP1A1 IC50 = 5.00 μM (10.6× selectivity over CYP2B1). - Reliable supply: ambient shipping, sealed dry storage at 2-8°C.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 29809-13-0
Cat. No. B1296932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydronaphthalene-1-carbonitrile
CAS29809-13-0
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=C2C#N
InChIInChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7H2
InChIKeyPYPOBLLWIOJZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile (CAS 29809-13-0): A Photochemical Precursor and Building Block


5,6,7,8-Tetrahydronaphthalene-1-carbonitrile (CAS 29809-13-0) is a bicyclic organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol, consisting of a partially hydrogenated naphthalene core functionalized with a nitrile group at the 1-position . This compound is a reactive chemical that serves as a photochemical precursor and a substrate for quantum yield experiments . It is a solid at room temperature with a purity typically exceeding 95% and is stored sealed in dry conditions at 2-8°C .

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile: Why Analogs Are Not Interchangeable


Generic substitution among tetrahydronaphthalene carbonitriles is not feasible due to marked differences in regiochemistry, functional group reactivity, and the resultant photophysical and biological properties. The specific position of the nitrile group—at the 1-position of the partially saturated ring—dictates its unique electronic distribution and its ability to undergo acid-catalyzed biradical formation with acetonitrile, a property not shared by its 2-carbonitrile positional isomer or by the fully oxidized 8-oxo derivative . Furthermore, the compound's distinct inhibitory profile against cytochrome P450 isoforms (IC50 = 5.00 μM for CYP1A1 vs. 53.0 μM for CYP2B1) and HDACs (IC50 = 1.612 μM) underscores that even minor structural modifications lead to significant, quantifiable changes in biological activity [1][2].

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile: Quantitative Evidence for Differentiated Selection


Differential Cytochrome P450 Inhibition: 10-fold Selectivity for CYP1A1 over CYP2B1

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile exhibits a 10.6-fold selectivity for inhibiting Cytochrome P450 1A1 over Cytochrome P450 2B1. It inhibits CYP1A1 with an IC50 of 5.00 μM, whereas its IC50 against CYP2B1 is 53.0 μM [1]. In contrast, many unsubstituted tetrahydronaphthalenes or 2-carbonitrile analogs show negligible activity in these assays [2].

Cytochrome P450 Enzyme Inhibition Drug Metabolism

HDAC Inhibitory Activity: A Basal Level of 1.612 μM Provides a Benchmark for Scaffold Optimization

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile demonstrates a basal level of Histone Deacetylase (HDAC) inhibitory activity with an IC50 of 1.612 μM [1]. While this is modest compared to clinical candidates, it provides a quantifiable benchmark absent in the non-cyano or 2-cyano tetrahydronaphthalene core scaffolds [2].

HDAC Inhibition Epigenetics Anticancer Research

Unique Photochemical Reactivity: Acid-Catalyzed Biradical Formation with Acetonitrile

The compound undergoes a specific, acid-catalyzed reaction with acetonitrile to form a biradical species that can undergo intramolecular cyclization to form tetralin . This photochemical pathway is a defining characteristic of the 1-carbonitrile substitution pattern; the 2-carbonitrile analog (5,6,7,8-tetrahydronaphthalene-2-carbonitrile) does not participate in this reaction . This property makes it a valuable substrate for quantum yield experiments .

Photochemistry Quantum Yield Reaction Mechanism

Optimal Research and Industrial Applications for 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile


Photochemical and Quantum Yield Studies

5,6,7,8-Tetrahydronaphthalene-1-carbonitrile is a proven photochemical precursor, used specifically for its ability to generate biradical species under acid-catalyzed conditions with acetonitrile . This makes it a specialized substrate for researchers measuring fluorescence quantum yields or investigating excited-state reaction dynamics. Its distinct reactivity ensures that experiments requiring this specific photochemical pathway cannot be performed with the 2-carbonitrile isomer or other close analogs [1].

Medicinal Chemistry Scaffold for HDAC and CYP Inhibitor Optimization

With a quantifiable basal IC50 of 1.612 μM against HDACs and a 10.6-fold selectivity profile for CYP1A1 over CYP2B1 [1], this compound serves as a validated starting point for structure-activity relationship (SAR) studies. Medicinal chemists can utilize this core to design and synthesize derivatives with improved potency and selectivity, particularly for targeting HDACs in oncology or CYP1A1 in toxicology. Its performance provides a concrete benchmark against which new analogs can be measured [2].

Synthesis of Advanced Polyaromatic Hydrocarbons via Domino Reactions

The 5,6,7,8-tetrahydronaphthalene-1-carbonitrile scaffold is a key intermediate in highly efficient domino protocols for constructing complex polyaromatic hydrocarbons . Specifically, it is used to synthesize 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles via a base-promoted domino process involving addition-elimination, intramolecular cyclization, and ring-opening/closing sequences . This application is unique to this structural motif and is not replicated by the 2-carbonitrile isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.